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Introduction

Gestonorone caproate, also known as gestronol hexanoate, is a synthetic, steroidal progestin

of the 19-norprogesterone group.[1] Marketed under brand names such as Depostat and

Primostat, it is a potent, long-acting progestational agent administered via intramuscular

injection.[1] Discovered in 1960 and introduced for medical use by 1973, it has been primarily

utilized in the treatment of benign prostatic hyperplasia (BPH) and endometrial cancer.[1] This

document provides a comprehensive technical overview of gestonorone caproate, focusing on

its mechanism of action, pharmacokinetics, and clinical effects, tailored for researchers and

professionals in drug development.

Chemical and Physical Properties
Gestonorone caproate is the hexanoate ester of gestonorone (17α-hydroxy-19-

norprogesterone). The esterification at the C17α position significantly enhances its

progestogenic potency and prolongs its duration of action compared to the unesterified parent

compound.
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Property Value

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-13-

methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-

dodecahydrocyclopenta[a]phenanthren-17-yl]

hexanoate[1][2]

Molecular Formula C26H38O4[1][2]

Molar Mass 414.586 g·mol−1[1]

Synonyms
Gestronol hexanoate, Norhydroxyprogesterone

caproate, SH-582, NSC-84054[1][3]

Administration Intramuscular injection[1][4]

Appearance Off-White to Pale Beige Solid[3]

Mechanism of Action
Gestonorone caproate is a pure agonist of the progesterone receptor (PR), which is the

primary biological target of progestogens like progesterone.[1][5] It possesses no significant

androgenic, estrogenic, or glucocorticoid activity.[1] Its therapeutic effects are derived from its

progestogenic and antigonadotropic properties.

The mechanism involves a classical nuclear receptor signaling pathway:

Receptor Binding: After administration, gestonorone caproate is absorbed and binds to

intracellular progesterone receptors in target tissues such as the endometrium, ovaries, and

prostate gland.[4][5][6]

Conformational Change: This binding induces a conformational change in the hormone-

receptor complex.[5]

Nuclear Translocation: The activated complex translocates into the cell nucleus.[5]

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA

sequences known as Progesterone Response Elements (PREs) in the promoter regions of
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target genes, thereby modulating their transcription.[5] This up- or down-regulation of gene

expression leads to the observed physiological effects.[5]
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Caption: Progesterone Receptor Signaling Pathway for Gestonorone Caproate.

Pharmacodynamics
Gestonorone caproate is a highly potent progestogen, estimated to be 20 to 25 times more

potent than progesterone or hydroxyprogesterone caproate in animal models.[1] In humans, a

100-200 mg dose is considered equivalent to 1,000 mg of intramuscular hydroxyprogesterone

caproate.[1]

Antigonadotropic Effects: Like other potent progestins, it exhibits strong antigonadotropic

activity, suppressing the production and circulating levels of sex hormones.[1] In men with

prostate cancer, a weekly 400 mg intramuscular dose of gestonorone caproate was found to

suppress testosterone levels by 75%.[1][7] This is a significant reduction, though less than the

91% suppression achieved by orchiectomy.[1][7] This effect is central to its use in BPH, as it

reduces androgenic stimulation of the prostate.[1]

Effects on Prostate Tissue: In addition to systemic testosterone suppression, gestonorone
caproate appears to have direct effects on prostate tissue. It has been shown to decrease the

uptake of testosterone into the prostate gland and may act as a 5α-reductase inhibitor, similar

to progesterone.[1][6]

Pharmacodynamic Effect Observation Reference Dose

Relative Potency
20-25x more potent than

progesterone in animals
N/A

Human Potency
5-10x more potent than

hydroxyprogesterone caproate
100-200 mg

Testosterone Suppression
Suppresses levels by 75% in

men
400 mg/week

Pharmacokinetics and Metabolism
Gestonorone caproate has poor oral bioavailability and must be administered via

intramuscular injection, which creates a long-lasting depot effect.[1]
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Pharmacokinetic Parameter Value (following 200 mg IM dose in men)

Time to Peak (Tmax) 3 ± 1 days

Peak Concentration (Cmax) 420 ± 160 ng/mL

Elimination Half-life 7.5 ± 3.1 days

Bioavailability (IM) High / Complete[1]

Duration of Action
8 to 13 days (25-50 mg dose); ≥21 days (high

doses)[1]

Metabolism and Excretion: The caproate ester is not significantly cleaved, meaning

gestonorone caproate is not a prodrug of unesterified gestonorone.[1] Metabolism occurs

primarily through reduction at the C3, C5, and C20 positions.[1] The major metabolites

identified are isomers of 19-norpregnanetriol and 19-norpregnanediol-20-one.[1] Excretion

occurs predominantly through feces (72%) with the remainder in urine (28%).[1] Approximately

85% of an injected dose is excreted after 30 days.[1]

Gestonorone Caproate
(C26H38O4)

Metabolism
(Reduction at C3, C5, C20)

Major Metabolites Excretion

19-Norpregnanetriol
isomers

19-Norpregnanediol-20-one
isomers Feces (72%) Urine (28%)

Click to download full resolution via product page

Caption: Simplified Metabolic Pathway of Gestonorone Caproate.
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Experimental Protocols
Detailed, step-by-step experimental protocols for gestonorone caproate are not readily

available in published literature. The following sections describe the general methodologies

employed in key studies.

Methodological Approach: Pharmacokinetic Analysis
A typical pharmacokinetic study for a depot injection like gestonorone caproate involves the

following workflow, based on descriptions of clinical studies.[1]

Subject Recruitment: Select a cohort of subjects (e.g., male patients with prostate cancer).

Drug Administration: Administer a single intramuscular injection of radiolabeled gestonorone
caproate.

Serial Sampling: Collect blood samples at predetermined time points (e.g., daily for the first

week, then weekly).

Sample Processing: Separate plasma from whole blood.

Quantification: Use techniques like radioimmunoassay (RIA) or liquid chromatography-mass

spectrometry (LC-MS) to measure the concentrations of the parent drug and its metabolites.

Data Analysis: Apply non-compartmental or population pharmacokinetic modeling to

calculate key parameters like Cmax, Tmax, half-life, and clearance.
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Caption: General Experimental Workflow for a Pharmacokinetic Study.
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Methodological Approach: Progesterone Receptor
Binding Assay
While a specific protocol for gestonorone caproate was not found, a general competitive

binding assay to determine its affinity for the progesterone receptor would follow these steps.

This is a representative protocol based on standard laboratory practice.[8][9]

Receptor Source Preparation: Prepare a cytosolic fraction containing progesterone receptors

from a suitable source, such as MCF-7 breast cancer cells or hamster prostate tissue.[8][9]

Competitive Binding Incubation:

In a series of tubes, combine the receptor preparation with a constant, low concentration

of a radiolabeled progestin (e.g., [³H]-Org 2058).

Add increasing concentrations of unlabeled gestonorone caproate (the competitor).

Include control tubes with no competitor (for total binding) and with a large excess of

unlabeled progestin (for non-specific binding).

Incubation: Incubate the mixtures to allow the binding to reach equilibrium.

Separation: Separate receptor-bound radioligand from unbound radioligand, typically using a

method like dextran-coated charcoal adsorption or filtration.

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation

counting.

Data Analysis: Plot the percentage of specific binding against the log concentration of

gestonorone caproate. Use non-linear regression to calculate the IC50 (the concentration of

gestonorone caproate that displaces 50% of the radioligand). The binding affinity (Ki) can

then be calculated using the Cheng-Prusoff equation.

Clinical Applications and Efficacy
Gestonorone caproate is primarily used for hormone-dependent conditions.
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Benign Prostatic Hyperplasia (BPH): It is used at doses of 100 to 200 mg per week via

intramuscular injection.[1] Its efficacy stems from its ability to lower systemic testosterone

levels and potentially exert direct effects on the prostate.[1][6] Clinical trials have reported

favorable results in 65% of patients with stage I or II BPH.[10]

Endometrial Cancer: It is also used in the palliative treatment of endometrial cancer.[1]

Other Investigated Uses: Gestonorone caproate has been studied, but not marketed, as a

potential injectable contraceptive and for other conditions like ovarian cancer.[1]

Common side effects include injection site reactions, decreased libido in men, and worsened

glucose tolerance.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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